![molecular formula C13H11N3O2S B5547436 N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide and related compounds often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. These synthetic routes are designed to introduce or modify specific functional groups, enabling the formation of the desired compound with high purity and yield. Techniques such as one-pot synthesis and catalytic reactions in water have been reported to enhance the efficiency of these processes, contributing to the development of environmentally friendly methodologies (Chidrawar, 2017).

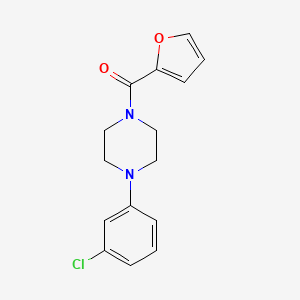

Molecular Structure Analysis

The molecular structure of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide is characterized by the presence of a pyrimidine ring, a thioether linkage, and an acetylbenzamide moiety. This arrangement influences the compound's electronic distribution, conformational preferences, and intermolecular interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often employed to elucidate the structural details of such molecules, providing insights into their stability, reactivity, and potential for forming complexes with metals or other organic compounds.

Chemical Reactions and Properties

Compounds like N-[2-(pyrimidin-2-ylthio)acetyl]benzamide participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are influenced by the compound’s functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity patterns of these compounds are crucial for their application in synthetic chemistry and drug development (Elgemeie, 2020).

科学的研究の応用

Histone Deacetylase Inhibition for Anticancer Activity

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds can selectively inhibit HDACs at submicromolar concentrations, leading to blocked cancer cell proliferation, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This indicates a promising avenue for anticancer drug development, with some derivatives already undergoing clinical trials (Zhou et al., 2008).

Modulation of Potassium Channels for Epilepsy Treatment

Research into N-[2-(pyrimidin-2-ylthio)acetyl]benzamide derivatives has also uncovered their utility as KCNQ2/Q3 potassium channel openers. These channels are implicated in neurological conditions such as epilepsy and pain. Certain derivatives were found to be active in animal models of these conditions, highlighting the therapeutic potential of these compounds in neurology (Amato et al., 2011).

Analytical Applications in Pharmaceutical Quality Control

The compound and its related derivatives have been employed in analytical methodologies, such as nonaqueous capillary electrophoresis, to separate and identify pharmaceutical compounds and their impurities. This application is crucial for the quality control of medications, ensuring their safety and efficacy (Ye et al., 2012).

Amplification of Antibacterial Agents

Derivatives of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide have been explored for their ability to enhance the efficacy of antibacterial agents like phleomycin against bacterial cultures. This suggests a role in developing more potent antibacterial therapies, which is increasingly important in the face of growing antibiotic resistance (Brown & Iwai, 1979).

Transition Metal Complexes with Antibacterial Activity

The compound has been utilized to synthesize transition metal complexes, which have shown promising antibacterial activity against various bacterial strains. This application opens up new avenues for the development of metal-based antibacterial agents (Fayyadh et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEADJBGNMZLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)